Axl-IN-7

Description

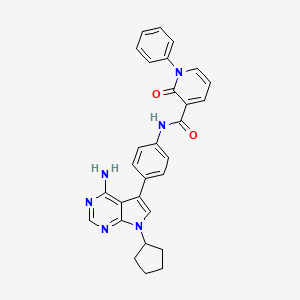

Structure

3D Structure

Properties

Molecular Formula |

C29H26N6O2 |

|---|---|

Molecular Weight |

490.6 g/mol |

IUPAC Name |

N-[4-(4-amino-7-cyclopentylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-2-oxo-1-phenylpyridine-3-carboxamide |

InChI |

InChI=1S/C29H26N6O2/c30-26-25-24(17-35(22-9-4-5-10-22)27(25)32-18-31-26)19-12-14-20(15-13-19)33-28(36)23-11-6-16-34(29(23)37)21-7-2-1-3-8-21/h1-3,6-8,11-18,22H,4-5,9-10H2,(H,33,36)(H2,30,31,32) |

InChI Key |

LDRLHMPTKXGEHG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)NC(=O)C5=CC=CN(C5=O)C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

Axl-IN-7: A Technical Guide to its Mechanism of Action and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family, has emerged as a critical mediator in oncogenesis, metastasis, and therapeutic resistance.[1][2][3] Overexpressed in a multitude of malignancies—including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), breast cancer, and glioblastoma—AXL activation is strongly correlated with poor prognosis.[1] Its role in driving key cellular processes such as proliferation, survival, migration, and immune evasion makes it a compelling target for cancer therapy.[2][3][4] Axl-IN-7 is a potent, small-molecule inhibitor of AXL kinase activity, designed for research in AXL-driven pathologies.[5] This technical guide provides an in-depth overview of the mechanism of action of AXL inhibitors like this compound, supported by quantitative data from representative preclinical studies and detailed experimental protocols.

Core Mechanism of Action: Inhibition of the Gas6/AXL Signaling Axis

The primary ligand for AXL is the vitamin K-dependent protein, Growth Arrest-Specific 6 (Gas6).[6] The binding of Gas6 to the extracellular domain of AXL induces receptor homodimerization, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[6] This activation event initiates a cascade of downstream signaling pathways crucial for malignant progression.

This compound and other Type I small-molecule inhibitors function by competing with adenosine triphosphate (ATP) in the catalytic pocket of the AXL kinase domain.[4] This competitive inhibition prevents the transfer of phosphate groups to downstream substrates, effectively abrogating the signaling cascade. The blockade of AXL signaling disrupts multiple oncogenic processes, including cell survival, proliferation, and migration, and can reverse the epithelial-to-mesenchymal transition (EMT) phenotype associated with drug resistance.

AXL Signaling Pathways

Activated AXL serves as a docking site for various adaptor proteins and enzymes, leading to the activation of several major downstream signaling networks:

-

PI3K/AKT Pathway: This is a central pathway for promoting cell survival and proliferation. Activated AXL recruits the p85 regulatory subunit of PI3K, leading to the activation of AKT, which in turn inhibits apoptotic factors and promotes cell cycle progression.[2][7]

-

MAPK/ERK Pathway: This pathway is critical for cell proliferation, differentiation, and migration. AXL activation can lead to the recruitment of Grb2, initiating the Ras-Raf-MEK-ERK signaling cascade.[2]

-

NF-κB Pathway: AXL signaling can activate the NF-κB pathway, a key regulator of inflammation, immunity, and cell survival.[2]

-

STAT Pathways: Signal transducers and activators of transcription (STATs) can also be activated downstream of AXL, contributing to gene expression programs that favor tumor growth and survival.

Below is a diagram illustrating the core AXL signaling cascade and the point of inhibition.

Caption: AXL signaling pathway and mechanism of this compound inhibition.

Quantitative Data: Potency of AXL Inhibitors

While specific quantitative data for this compound is limited to patent literature[5], the potency of several well-characterized, potent AXL inhibitors is presented below. This data is representative of the activity profile expected for a potent AXL inhibitor and provides a benchmark for its evaluation.

| Inhibitor | Assay Type | Target(s) | IC₅₀ (nM) | Cell Line / Context | Reference |

| BMS-777607 | Kinase Assay | MET, AXL | 1.3, 7 | Recombinant human enzyme | [1] |

| UNC2025 | Kinase Assay | MER, FLT3, AXL | <1, <1, 1.6 | Cell-free assays | [1] |

| R428 (BGB324) | Cell Viability | AXL | 14 | A549 (NSCLC) | [8] |

| SGI-7079 | Kinase Assay | AXL | 12 | Recombinant enzyme | [8] |

| R428 (BGB324) | Cell Viability | AXL (in combination) | 0.053 (with Docetaxel) | MDA-MB-231 (Breast) | [9] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The characterization of an AXL inhibitor like this compound involves a series of in vitro and cell-based assays to determine its biochemical potency, target engagement, and functional effects.

In Vitro Kinase Assay

This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified AXL kinase.

Objective: To determine the IC₅₀ value of this compound against recombinant AXL kinase.

Methodology (Luminescent Kinase Assay, e.g., ADP-Glo™):

-

Reagents & Materials: Recombinant human AXL kinase, kinase buffer, ATP, AXL substrate peptide (e.g., IRS1-tide)[4], this compound (serially diluted), ADP-Glo™ Reagent, Kinase Detection Reagent, 96-well plates.

-

Procedure:

-

Add 5 µL of kinase buffer containing the AXL enzyme to each well of a 96-well plate.

-

Add 2.5 µL of this compound at various concentrations (typically a 10-point serial dilution) or vehicle control (DMSO) to the wells.

-

To initiate the reaction, add 2.5 µL of a solution containing ATP and the substrate peptide to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 40-60 minutes).

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cellular AXL Phosphorylation Assay

This assay measures the ability of the inhibitor to block AXL autophosphorylation in a cellular context, confirming target engagement.

Objective: To determine the effect of this compound on AXL phosphorylation in intact cells.

Methodology (Sandwich ELISA):

-

Cell Culture: Culture cells with high endogenous AXL expression (e.g., MDA-MB-231) or cells engineered to overexpress AXL.[10]

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free media for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with the AXL ligand, Gas6 (e.g., 200 ng/mL), for 15-30 minutes to induce AXL phosphorylation.

-

Lyse the cells and transfer the lysates to an ELISA plate pre-coated with a capture antibody specific for total AXL.

-

Wash the plate and add a detection antibody that specifically recognizes phosphorylated AXL (pAXL), typically conjugated to an enzyme like HRP.

-

Wash the plate and add a substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Normalize the pAXL signal to the total AXL amount or to a housekeeping protein. Calculate the percentage of inhibition of AXL phosphorylation at each inhibitor concentration and determine the IC₅₀ value.

Cell Viability Assay

This assay assesses the functional consequence of AXL inhibition on cancer cell proliferation and survival.

Objective: To measure the effect of this compound on the viability of cancer cell lines.

Methodology (MTT or CellTiter-Glo® Assay):

-

Cell Culture: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a predetermined density.

-

Procedure:

-

Allow cells to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate for a prolonged period (e.g., 72 hours).

-

For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO) and measure absorbance.

-

For a CellTiter-Glo® assay, add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Data Analysis: The signal is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of an AXL inhibitor.

Caption: General experimental workflow for AXL inhibitor profiling.

Conclusion

This compound is a potent tool for investigating the roles of the AXL receptor tyrosine kinase in health and disease. By competitively inhibiting the AXL kinase domain, it effectively blocks downstream signaling pathways that are fundamental to cancer cell proliferation, survival, and therapy resistance. The methodologies outlined in this guide provide a robust framework for characterizing the biochemical and cellular activity of this compound and other AXL inhibitors, facilitating further research into their therapeutic potential. As our understanding of AXL-mediated pathology grows, targeted inhibitors like this compound will continue to be invaluable assets for both basic research and the development of novel therapeutic strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Axl (C89E7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 3. journals.asm.org [journals.asm.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. AXL receptor tyrosine kinase: a possible therapeutic target in acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. reactionbiology.com [reactionbiology.com]

Axl-IN-7: A Technical Guide to its Discovery, Synthesis, and Core Functional Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a significant target in oncology due to its overexpression in various cancers and its role in tumor progression, metastasis, and drug resistance. This technical guide provides an in-depth overview of the discovery and synthesis of Axl-IN-7, a potent and selective inhibitor of Axl kinase. This document details the scientific rationale for targeting Axl, the synthetic route to this compound, and the experimental protocols for evaluating its biochemical and cellular activity. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction: The Rationale for Targeting Axl Kinase

The Axl receptor tyrosine kinase is a key player in cellular signaling, governing processes such as cell growth, survival, migration, and invasion. Its ligand, Gas6 (Growth arrest-specific 6), activates the Axl signaling cascade. Dysregulation of the Gas6/Axl axis is implicated in the pathology of numerous cancers, including but not limited to, non-small cell lung cancer, breast cancer, and acute myeloid leukemia. Overexpression of Axl is frequently associated with a poor prognosis and the development of resistance to conventional cancer therapies. This has positioned Axl as a compelling target for the development of novel anticancer agents. Small molecule inhibitors that target the ATP-binding site of the Axl kinase domain are a promising therapeutic strategy to abrogate its oncogenic signaling.

Discovery of this compound: A Potent Pyrrolopyrimidine Inhibitor

This compound was identified as a potent Axl inhibitor through research focused on developing novel kinase inhibitors. While specific discovery details are often proprietary, the identification of this compound likely involved high-throughput screening of compound libraries against the Axl kinase, followed by medicinal chemistry efforts to optimize potency and selectivity. This compound belongs to the pyrrolopyrimidine class of compounds, a scaffold known to be effective in targeting kinase activity.

Chemical Structure and Properties:

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 1770821-83-4 |

| Molecular Formula | C29H26N6O2 |

| Molecular Weight | 490.56 g/mol |

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2015068767A1. The core of the molecule is a pyrrolo[2,3-d]pyrimidine scaffold, which is assembled through a series of organic reactions. The following is a generalized representation of the synthetic approach.

Experimental Protocol: Synthesis of this compound (Exemplary Pathway)

-

Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core: This typically involves the condensation of a substituted pyrimidine with a suitable pyrrole precursor. The reaction conditions often require an inert atmosphere and anhydrous solvents.

-

Step 2: Functionalization of the Core: The pyrrolopyrimidine core is then further modified through coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce the side chains necessary for potent Axl inhibition. These reactions are catalyzed by palladium or other transition metals.

-

Step 3: Final Product Isolation and Purification: The final compound, this compound, is isolated from the reaction mixture and purified to a high degree using techniques like column chromatography and recrystallization. The structure and purity are confirmed by analytical methods such as NMR, mass spectrometry, and HPLC.

Note: For the detailed, step-by-step synthesis protocol, including specific reagents, reaction conditions, and characterization data, please refer to the full text of patent WO2015068767A1.

Biological Evaluation of this compound

The biological activity of this compound is characterized by its ability to inhibit the enzymatic activity of Axl kinase and to suppress Axl-mediated signaling in cellular contexts.

Biochemical Kinase Inhibition Assay

The potency of this compound against the isolated Axl kinase enzyme is typically determined using an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a common method for this purpose.

Experimental Protocol: Axl Kinase Inhibition Assay (ADP-Glo™)

-

Reaction Setup: A reaction mixture is prepared containing recombinant Axl kinase, a suitable substrate peptide (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase assay buffer.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for ATP consumption by the kinase.

-

ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

-

Data Analysis: The luminescence is measured using a luminometer. The amount of ADP produced is proportional to the kinase activity. The inhibitory effect of this compound is calculated as a percentage of the control activity. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation.

Cellular Axl Phosphorylation Assay

To assess the ability of this compound to inhibit Axl activity within a cellular environment, a cellular phosphorylation assay is performed. This assay measures the level of autophosphorylation of Axl, a direct indicator of its activation state.

Experimental Protocol: Cellular Axl Phosphorylation Assay

-

Cell Culture and Treatment: A cancer cell line that overexpresses Axl (e.g., a non-small cell lung cancer line) is cultured to a suitable confluency. The cells are then treated with various concentrations of this compound for a defined period.

-

Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.

-

Quantification of Phospho-Axl: The level of phosphorylated Axl (p-Axl) in the cell lysates is quantified using an enzyme-linked immunosorbent assay (ELISA) or by Western blotting with an antibody specific for the phosphorylated form of Axl. Total Axl levels are also measured as a control.

-

Data Analysis: The ratio of p-Axl to total Axl is calculated for each treatment condition. The IC50 value for the inhibition of cellular Axl phosphorylation is determined from the dose-response curve.

Cellular Viability Assay

The ultimate therapeutic goal of an Axl inhibitor is to inhibit the growth and proliferation of cancer cells. The effect of this compound on cell viability is commonly assessed using an MTT or similar colorimetric assay.

Experimental Protocol: Cellular Viability Assay (MTT)

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound. Control wells with untreated cells are also included.

-

Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow the compound to exert its effect.

-

MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO). The absorbance of the solution is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control. The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Quantitative Data Summary

Quantitative data for this compound is not publicly available in the searched resources. The following table is a template for how such data would be presented.

| Assay Type | Parameter | Value | Cell Line/Conditions |

| Biochemical Kinase Assay | IC50 (Axl) | [Data not available] | Recombinant human Axl kinase |

| Cellular Phosphorylation Assay | IC50 (p-Axl) | [Data not available] | [e.g., NCI-H1299] |

| Cellular Viability Assay | IC50 | [Data not available] | [e.g., NCI-H1299] |

Visualizing the Core Mechanisms

Axl Signaling Pathway

The following diagram illustrates the canonical Axl signaling pathway, which is inhibited by this compound.

Axl-IN-7: A Deep Dive into its Structure-Activity Relationship for Researchers and Drug Developers

An In-depth Technical Guide on the Core of Axl-IN-7's Potency and Selectivity

The receptor tyrosine kinase Axl has emerged as a significant target in oncology, implicated in tumor growth, metastasis, and the development of drug resistance. Small molecule inhibitors of Axl, such as this compound, represent a promising therapeutic strategy. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and professionals involved in the drug development process.

Introduction to Axl and its Role in Cancer

Axl belongs to the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] Its activation, primarily through its ligand Gas6 (Growth Arrest-Specific 6), triggers a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/MAPK/ERK pathways. These pathways are crucial for cell survival, proliferation, migration, and invasion.[1][2] Dysregulation of Axl signaling is a hallmark of several cancers, correlating with poor prognosis and resistance to conventional therapies.[3] This makes Axl a compelling target for the development of novel anticancer agents.

The this compound Scaffold: A Pyrrolopyrimidine Core

This compound is a potent inhibitor of Axl kinase. While specific public data on this compound itself is limited, its core structure is understood to be a pyrrolopyrimidine derivative, as indicated in the foundational patent WO2015068767A1.[1] This scaffold has been a focus of medicinal chemistry efforts to develop selective and potent Axl inhibitors.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of Axl inhibitors based on the pyrrolopyrimidine scaffold are dictated by the nature and position of various substituents. Analysis of publicly available data on similar pyrrolopyrimidine-based Axl inhibitors allows for the extrapolation of key SAR principles likely applicable to this compound and its analogs.

The Hinge-Binding Moiety

The pyrrolopyrimidine core itself is crucial for anchoring the inhibitor to the ATP-binding site of the Axl kinase domain. The nitrogen atoms within this heterocyclic system typically form critical hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.

Substitutions on the Pyrrolo Group

Modifications at the 7-position of the pyrrolo[2,3-d]pyrimidine core have been shown to significantly impact potency. For instance, in a series of 7-aryl-2-anilino-pyrrolopyrimidines, the nature of the aryl group at the 7-position was critical for achieving nanomolar potency against Axl.[4]

The 2-Anilino Substituent

The substituent at the 2-position of the pyrimidine ring often extends into the solvent-exposed region of the ATP-binding pocket. Variations in this region can influence both potency and selectivity. Docking studies of similar compounds suggest that interactions with residues in this pocket are important for high-affinity binding.[4]

The 5-Position of the Pyrimidine Ring

Substitutions at the 5-position of the pyrimidine ring can modulate the electronic properties of the core and influence interactions with the gatekeeper residue of the kinase.

Table 1: Illustrative Structure-Activity Relationship of Pyrrolopyrimidine-Based Axl Inhibitors

| Compound ID | R1 (7-position) | R2 (2-position) | R3 (5-position) | Axl IC50 (nM) | Mer IC50 (nM) | Reference |

| Compound 27 | 4-Methoxyphenyl | Phenylamino | H | 16 | 2 | [4] |

Note: This table is illustrative and based on publicly available data for similar pyrrolopyrimidine Axl inhibitors to highlight general SAR trends. Specific data for this compound and its direct analogs from the patent are not publicly detailed.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of Axl kinase inhibitors, based on common practices in the field.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency of a compound against the isolated Axl kinase enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human Axl kinase domain is expressed and purified. A synthetic peptide substrate, such as a poly(Glu, Tyr) peptide, is used.

-

Assay Reaction: The kinase reaction is typically performed in a 96- or 384-well plate. The reaction mixture contains the Axl enzyme, the peptide substrate, ATP (at or near its Km concentration), and the test compound at various concentrations.

-

Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-Based Assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

-

Fluorescence-Based Assay: Using a fluorescently labeled substrate and detecting the phosphorylated product via methods like fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Axl Phosphorylation Assay

Objective: To assess the ability of a compound to inhibit Axl autophosphorylation in a cellular context.

Methodology:

-

Cell Culture: A cancer cell line that overexpresses Axl (e.g., MDA-MB-231 breast cancer cells) is cultured to sub-confluency.

-

Compound Treatment: Cells are serum-starved to reduce basal receptor tyrosine kinase activity and then treated with the test compound at various concentrations for a defined period.

-

Axl Activation: Cells are stimulated with recombinant human Gas6 to induce Axl dimerization and autophosphorylation.

-

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a standard method like the BCA assay.

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Axl (p-Axl).

-

After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is then stripped and re-probed with an antibody for total Axl as a loading control.

-

-

Data Analysis: The band intensities for p-Axl and total Axl are quantified, and the ratio of p-Axl to total Axl is calculated. The IC50 value is determined from the dose-response curve.

Cell Proliferation Assay

Objective: To evaluate the effect of the compound on the growth of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: After allowing the cells to adhere, they are treated with the test compound at various concentrations.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

Viability Assessment: Cell viability is measured using a variety of methods, such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, an indicator of metabolically active cells.

-

Crystal Violet Staining: Stains the DNA of adherent cells.

-

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 value is calculated from the dose-response curve.

Mandatory Visualizations

Axl Signaling Pathway

References

- 1. Design, Synthesis and Biological Evaluation of a Series of Novel Axl Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 3. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Axl-IN-7: A Technical Guide to its Role in Axl Receptor Signal Transduction

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Axl-IN-7 is a potent inhibitor of the Axl receptor tyrosine kinase. Due to the limited availability of public, peer-reviewed data specifically for this compound, this guide will utilize data from other well-characterized, potent, and selective small-molecule Axl inhibitors, such as R428 (Bemcentinib), as representative examples to illustrate the mechanism of action, quantitative effects, and relevant experimental protocols. This approach provides a technically accurate and contextually relevant framework for understanding how compounds like this compound function.

Introduction to the Axl Receptor Tyrosine Kinase

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a critical mediator of various cellular processes.[1] Encoded by the AXL gene, this transmembrane receptor is activated by its primary ligand, the vitamin K-dependent protein Growth Arrest-Specific 6 (Gas6).[2][3] Upon Gas6 binding, Axl undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[2] This activation initiates a cascade of downstream signaling pathways crucial for regulating cell proliferation, survival, migration, and immune responses.[1][4][5]

Aberrant Axl signaling is frequently observed in numerous cancers, where its overexpression is correlated with poor prognosis, metastasis, and the development of resistance to both chemotherapy and targeted therapies.[6][7] This makes Axl a compelling therapeutic target for oncological drug development. Small molecule inhibitors, such as this compound, are designed to block the kinase activity of Axl, thereby disrupting its oncogenic signaling and mitigating its effects on tumor progression and drug resistance.[5][8]

The Axl Signaling Pathway

The canonical Axl signaling pathway is initiated by the binding of Gas6 to the extracellular domain of Axl, leading to receptor dimerization (homodimerization or heterodimerization with other receptors).[2][9] This conformational change activates the intracellular kinase domain, resulting in the autophosphorylation of key tyrosine residues (e.g., Y779, Y821).[2] These phosphotyrosine sites serve as docking platforms for adaptor proteins and enzymes containing SH2 or PTB domains, which in turn propagate the signal through several major downstream cascades:

-

PI3K/AKT Pathway: Activated Axl recruits and phosphorylates the p85 subunit of Phosphoinositide 3-kinase (PI3K), leading to the activation of AKT. This pathway is a central regulator of cell survival, growth, and proliferation.[3][6][10]

-

MAPK/ERK Pathway: Axl activation can lead to the recruitment of the Growth factor receptor-bound protein 2 (Grb2) adaptor protein, which subsequently activates the Ras-Raf-MEK-ERK (MAPK) pathway, a key driver of cell proliferation and differentiation.[6]

-

NF-κB Pathway: Axl signaling has also been shown to activate the NF-κB pathway, which plays a role in inflammation, immune response, and cell survival.[10]

These pathways collectively contribute to the cellular phenotypes associated with Axl activation, including enhanced cell migration, invasion, survival, and epithelial-to-mesenchymal transition (EMT).[1][7]

References

- 1. SKI‐G‐801, an AXL kinase inhibitor, blocks metastasis through inducing anti‐tumor immune responses and potentiates anti‐PD‐1 therapy in mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Phospho-Axl (Tyr779) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. Assay in Summary_ki [bdb99.ucsd.edu]

- 10. Phospho-Axl (Tyr702) (D12B2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

Axl-IN-7 and its Role in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical mediator in cancer progression, contributing to cell proliferation, survival, metastasis, and therapeutic resistance. Its overexpression is correlated with poor prognosis in a variety of malignancies. This technical guide provides an in-depth overview of the Axl signaling pathway and the therapeutic potential of its inhibition, with a focus on the pyrrolopyrimidine derivative, Axl-IN-7. Due to the limited availability of specific public data on this compound, this guide leverages information on the broader class of Axl inhibitors to illustrate the principles of its mechanism of action and experimental evaluation. This document details the core signaling cascades downstream of Axl activation, presents quantitative data for representative Axl inhibitors, and provides comprehensive experimental protocols for the assessment of Axl-targeting compounds in cancer cell proliferation.

Introduction to Axl Signaling in Cancer

Axl is a transmembrane receptor tyrosine kinase that, upon binding to its ligand, growth arrest-specific protein 6 (Gas6), undergoes dimerization and autophosphorylation of tyrosine residues within its intracellular kinase domain.[1][2] This activation initiates a cascade of downstream signaling events that are crucial for normal cellular processes but are frequently hijacked by cancer cells to promote tumorigenesis.[3]

The primary signaling pathways activated by the Gas6/Axl axis include:

-

PI3K/AKT Pathway: This pathway is central to cell survival and proliferation. Axl activation leads to the phosphorylation of phosphoinositide 3-kinase (PI3K), which in turn activates AKT, a serine/threonine kinase that promotes cell survival by inhibiting apoptotic proteins and stimulates cell proliferation through the mTOR pathway.[4]

-

MAPK/ERK Pathway: Activation of the Ras-Raf-MEK-ERK cascade is a well-established driver of cell proliferation, differentiation, and survival. Axl signaling can activate this pathway, contributing to uncontrolled cancer cell growth.

-

NF-κB Pathway: The nuclear factor kappa B (NF-κB) pathway is involved in inflammation, immunity, and cell survival. Axl has been shown to activate NF-κB, which can protect cancer cells from apoptosis and promote a pro-inflammatory tumor microenvironment.

The aberrant activation of these pathways by Axl contributes significantly to the hallmarks of cancer, making it a compelling target for therapeutic intervention.

This compound: A Pyrrolopyrimidine-Based Axl Inhibitor

This compound is identified as a potent Axl inhibitor belonging to the pyrrolopyrimidine class of compounds.[5] While it is commercially available for research purposes (CAS No. 1770821-83-4), specific biological data, such as IC50 values in various cancer cell lines and detailed experimental characterizations, are not extensively documented in publicly available scientific literature.[5] The compound is referenced in patent literature (WO2015068767A1), which typically covers a broad class of related molecules.[5]

The general mechanism of action for small molecule Axl inhibitors like this compound involves competitive binding to the ATP-binding pocket of the Axl kinase domain. This prevents the transfer of phosphate from ATP to tyrosine residues on Axl and its downstream substrates, thereby blocking the initiation of the pro-oncogenic signaling cascades.[2]

Quantitative Analysis of Axl Inhibition

To provide a quantitative perspective on the efficacy of Axl inhibition, this section presents data from well-characterized Axl inhibitors. It is important to note that the following data is for illustrative purposes and may not be directly representative of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Axl Inhibitors

| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |

| R428 (BGB324) | Axl | 14 | Enzymatic Assay | [6] |

| Mer | >500 | Enzymatic Assay | [6] | |

| Tyro3 | >500 | Enzymatic Assay | [6] | |

| BMS-777607 | Axl | 1.1 | Enzymatic Assay | [7] |

| c-Met | 3.9 | Enzymatic Assay | [7] | |

| UNC2025 | Axl | 1.6 | In Vitro Kinase Assay | |

| MER | <1 | In Vitro Kinase Assay | ||

| FLT3 | <1 | In Vitro Kinase Assay |

Table 2: Anti-proliferative Activity of a Representative Axl Inhibitor (BMS-777607) in Glioblastoma Cell Lines

| Cell Line | IC50 (µM) after 4 hours | IC50 (µM) after 12 hours | Reference |

| U118MG | ~15 | ~10 | [7] |

| SF126 | ~18 | ~12 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effect of an Axl inhibitor, such as this compound, on cancer cell proliferation and Axl signaling.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

Axl inhibitor (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4]

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the Axl inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell background control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Western Blot Analysis of Axl Phosphorylation

This technique is used to detect the phosphorylation status of Axl and downstream signaling proteins.

Materials:

-

Cancer cell lines

-

Axl inhibitor

-

Gas6 ligand (optional, for stimulation)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Axl, anti-total-Axl, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment and Lysis: Plate cells and treat with the Axl inhibitor at various concentrations for a specified time. If stimulating, add Gas6 for a short period (e.g., 15-30 minutes) before lysis. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate by SDS-PAGE. Transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Signaling Pathways and Experimental Workflows

Visual representations of the Axl signaling pathway and experimental workflows can aid in understanding the mechanism of action of Axl inhibitors.

Caption: Axl signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the MTT cell proliferation assay.

Caption: Workflow for Western Blot analysis of Axl phosphorylation.

Conclusion

The Axl receptor tyrosine kinase represents a significant therapeutic target in oncology due to its multifaceted role in driving cancer cell proliferation, survival, and resistance to therapy. While specific biological data for this compound is not widely available in the public domain, its classification as a pyrrolopyrimidine-based Axl inhibitor places it within a class of compounds with demonstrated anti-cancer potential. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to investigate the efficacy of this compound and other novel Axl inhibitors. Further research is warranted to fully elucidate the specific activity and therapeutic potential of this compound in various cancer contexts.

References

- 1. broadpharm.com [broadpharm.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

Axl-IN-7 and its Role in Overcoming Drug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The receptor tyrosine kinase Axl has emerged as a critical mediator of drug resistance in various cancers. Its overexpression and activation are linked to resistance to a wide array of therapies, including chemotherapy and targeted agents. Axl-IN-7 is a potent and selective inhibitor of Axl kinase activity. This technical guide delves into the mechanisms by which Axl contributes to drug resistance and explores the potential of this compound as a therapeutic strategy to overcome this challenge. This document provides a comprehensive overview of the Axl signaling pathway, quantitative data on Axl inhibitors, detailed experimental protocols for their evaluation, and the underlying logic of targeting Axl to restore sensitivity to anticancer treatments.

Introduction: The Axl Kinase as a Key Driver of Drug Resistance

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, plays a pivotal role in cell survival, proliferation, migration, and invasion.[1][2] In the context of cancer, upregulation and activation of Axl are frequently observed in drug-resistant tumors.[3] Axl can be activated by its ligand, Gas6 (Growth arrest-specific 6), or through ligand-independent mechanisms, including overexpression and crosstalk with other receptor tyrosine kinases like EGFR.[1]

Activation of Axl triggers a cascade of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation, thereby counteracting the cytotoxic effects of anti-cancer drugs.[1][3] Furthermore, Axl activation is strongly associated with the epithelial-to-mesenchymal transition (EMT), a cellular program that endows cancer cells with migratory and invasive properties, as well as increased resistance to apoptosis.[1]

This compound: A Potent Pyrrolopyrimidine-based Axl Inhibitor

This compound, also known as Chemie 22, is a potent Axl inhibitor belonging to the pyrrolopyrimidine class of compounds. Its discovery and initial characterization are detailed in the patent WO2015068767A1. While extensive peer-reviewed data on this compound is limited, the patent provides foundational information on its biological activity.

Quantitative Data on Axl Inhibition

The patent WO2015068767A1 discloses the inhibitory activity of several pyrrolopyrimidine derivatives against Axl kinase. The data for representative compounds from the patent, including the compound analogous to this compound, are summarized below. It is important to note that "Compound 22" in the patent corresponds to this compound.

| Compound | Axl IC50 (nM) | Mer IC50 (nM) | Tyro3 IC50 (nM) |

| Compound 22 (this compound) | < 10 | 10 - 50 | 10 - 50 |

| Compound 2 | 10 - 50 | 50 - 100 | > 1000 |

| Compound 15 | < 10 | 10 - 50 | 50 - 100 |

| Compound 31 | < 10 | 10 - 50 | 100 - 500 |

| Table 1: In vitro kinase inhibitory activity of selected pyrrolopyrimidine derivatives from patent WO2015068767A1. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. |

The data indicates that this compound is a highly potent inhibitor of Axl, with an IC50 value of less than 10 nM. It also shows selectivity for Axl over the other TAM kinases, Mer and Tyro3.

Signaling Pathways and Mechanisms of Axl-Mediated Drug Resistance

The role of Axl in drug resistance is multifaceted and involves the activation of several key downstream signaling pathways. A diagram illustrating the central Axl signaling cascade is provided below.

Caption: Axl signaling pathway leading to drug resistance.

Upon activation, Axl recruits and activates PI3K, leading to the phosphorylation of Akt and subsequent activation of the mTOR pathway. Simultaneously, Axl can activate the Ras/Raf/MEK/ERK (MAPK) pathway. Both the PI3K/Akt/mTOR and MAPK/ERK pathways are critical for promoting cell survival, proliferation, and inhibiting apoptosis, thereby conferring resistance to cytotoxic drugs. This compound, by directly inhibiting Axl kinase activity, blocks these downstream survival signals.

Experimental Protocols for Evaluating Axl Inhibitors

The following are detailed methodologies for key experiments cited in the patent and relevant literature for characterizing Axl inhibitors like this compound.

In Vitro Axl Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on Axl kinase activity.

Protocol:

-

Reagents and Materials: Recombinant human Axl kinase domain, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), this compound or other test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the Axl kinase, the substrate peptide, and the test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions. f. Calculate the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity, using a non-linear regression analysis.

Cellular Axl Phosphorylation Assay

This assay measures the ability of an inhibitor to block Axl autophosphorylation in a cellular context.

Protocol:

-

Cell Culture: Culture a cancer cell line with high Axl expression (e.g., A549, MDA-MB-231) in appropriate media.

-

Treatment: a. Seed the cells in 6-well plates and allow them to adhere overnight. b. Serum-starve the cells for 24 hours. c. Pre-treat the cells with various concentrations of this compound for 1-2 hours. d. Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15-30 minutes to induce Axl phosphorylation.

-

Western Blotting: a. Lyse the cells and determine the protein concentration. b. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with primary antibodies against phospho-Axl (p-Axl) and total Axl. d. Use a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate. e. Quantify the band intensities to determine the inhibition of Axl phosphorylation.

Cell Viability Assay to Assess Reversal of Drug Resistance

This assay evaluates the ability of an Axl inhibitor to sensitize drug-resistant cancer cells to a chemotherapeutic agent.

Protocol:

-

Cell Culture: Use a drug-resistant cancer cell line (e.g., paclitaxel-resistant A549 cells).

-

Treatment: a. Seed the cells in a 96-well plate. b. Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., paclitaxel) in the presence or absence of a fixed concentration of this compound. c. Incubate the cells for 72 hours.

-

Viability Measurement: a. Add a cell viability reagent (e.g., CellTiter-Glo®, Promega) to each well. b. Measure the luminescence, which is proportional to the number of viable cells. c. Plot the cell viability against the drug concentration and determine the IC50 values to assess the degree of sensitization.

Experimental and Logical Workflow for Axl Inhibitor Evaluation

The following diagram illustrates the logical workflow for the preclinical evaluation of an Axl inhibitor in the context of drug resistance.

Caption: Preclinical workflow for evaluating Axl inhibitors.

Conclusion

The Axl receptor tyrosine kinase is a clinically relevant target for overcoming drug resistance in cancer. Potent and selective Axl inhibitors, such as this compound, hold significant promise for restoring sensitivity to conventional and targeted therapies. The experimental protocols and workflows detailed in this guide provide a framework for the preclinical evaluation of such inhibitors. Further investigation into the clinical efficacy of Axl inhibitors in combination with standard-of-care treatments is warranted to translate these promising preclinical findings into improved outcomes for cancer patients.

References

- 1. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel aminopyrimidinylisoindolines as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Axl-IN-7: A Technical Whitepaper on a Novel Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The receptor tyrosine kinase Axl is a critical mediator of cancer progression, metastasis, and therapeutic resistance. Its overexpression is correlated with poor prognosis in a multitude of malignancies, making it a compelling target for novel anti-cancer therapies. Axl-IN-7, a potent and selective small molecule inhibitor of Axl, has emerged as a promising therapeutic candidate. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data from representative Axl inhibitors, detailed experimental protocols for its evaluation, and visualizations of key biological and experimental workflows.

Introduction to Axl and the Therapeutic Rationale for this compound

Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] Upon binding to its ligand, Growth Arrest-Specific 6 (Gas6), Axl dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell survival, proliferation, migration, and invasion.[1] Dysregulation of the Gas6/Axl signaling axis has been implicated in the progression and metastasis of numerous cancers, including non-small cell lung cancer, breast cancer, and pancreatic cancer.[2][3][4] Furthermore, Axl activation is a known mechanism of acquired resistance to various cancer therapies.[4]

This compound is a potent Axl inhibitor featuring a pyrrolo[2,3-d]pyrimidine scaffold.[5][6] While specific preclinical data for this compound is not extensively available in the public domain, this whitepaper will utilize data from other well-characterized, potent, and selective Axl inhibitors, such as Bemcentinib (R428), as representative examples to illustrate the expected anti-cancer properties of this compound.

Mechanism of Action of this compound

This compound is designed to competitively bind to the ATP-binding pocket of the Axl kinase domain, thereby preventing its autophosphorylation and subsequent activation. This blockade of Axl signaling is expected to inhibit downstream pathways critical for tumor progression, including the PI3K/AKT and MAPK/ERK pathways.[3] The anticipated consequences of Axl inhibition by this compound include decreased cell proliferation, induction of apoptosis, and reduced cell migration and invasion.

Figure 1: Axl Signaling Pathway and the Point of Inhibition by this compound.

Preclinical Data of Representative Axl Inhibitors

The following sections present preclinical data from potent and selective Axl inhibitors, which are illustrative of the anticipated anti-cancer activity of this compound.

In Vitro Kinase Inhibition

The potency of an Axl inhibitor is first determined through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the enzymatic activity of the Axl kinase by 50% (IC50).

| Inhibitor | Axl IC50 (nM) | Mer IC50 (nM) | Tyro3 IC50 (nM) | Reference |

| Bemcentinib (R428) | 14 | >700 | >1400 | [7][8] |

| TP-0903 | 14 | - | - | [9] |

Table 1: In Vitro Kinase Inhibitory Activity of Representative Axl Inhibitors. Data for Mer and Tyro3 are included to demonstrate selectivity within the TAM family.

In Vitro Cell Viability

The anti-proliferative effects of Axl inhibitors are assessed across a panel of cancer cell lines. The GI50 (concentration for 50% growth inhibition) or IC50 values are determined from cell viability assays.

| Cell Line | Cancer Type | Bemcentinib (R428) IC50 (µM) | Reference |

| H1299 | Non-Small Cell Lung Cancer | ~4 | [8] |

| Primary CLL B-cells | Chronic Lymphocytic Leukemia | ~2.0 | [8] |

Table 2: Anti-proliferative Activity of Bemcentinib (R428) in Cancer Cell Lines.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of Axl inhibitors is evaluated in vivo using mouse xenograft models, where human cancer cells are implanted into immunocompromised mice.

| Model | Treatment | Dosage | Schedule | Tumor Growth Inhibition | Reference |

| MDA-MB-231 Breast Cancer Metastasis | Bemcentinib (R428) | 125 mg/kg | p.o., twice daily for 24 days | Significantly blocked metastasis development | [3] |

| 4T1 Orthotopic Breast Cancer | Bemcentinib (R428) | - | - | Extended median survival from 52 to >80 days | |

| Pancreatic Cancer (KPfC GEMM) | TP-0903 | - | - | Extended median survival from 72 to 78 days | [10] |

| ID8 Ovarian Cancer | R428 | - | - | Dose-dependent reduction in tumor growth | |

| 786-0 Renal Cell Carcinoma (Orthotopic) | Bemcentinib | - | 34-day treatment | Significant reduction in tumor volume | [11] |

Table 3: In Vivo Anti-Tumor Efficacy of Representative Axl Inhibitors in Mouse Models.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of Axl inhibitors are provided below.

In Vitro Axl Kinase Inhibition Assay

This protocol describes a common method to determine the IC50 of a test compound against Axl kinase.

-

Reagents and Materials:

-

Recombinant human Axl kinase domain.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP.

-

Axl-specific peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation).

-

Test compound (this compound) at various concentrations.

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody for ELISA).

-

384-well plates.

-

Plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add the recombinant Axl kinase to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the kinase activity. For an ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced. For an ELISA-based assay, transfer the reaction mixture to a streptavidin-coated plate, and detect the phosphorylated substrate using a phosphospecific antibody.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability (MTT) Assay

This protocol outlines the steps to assess the effect of this compound on the viability of cancer cells.

-

Reagents and Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well plates.

-

Spectrophotometer.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[2]

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.[5]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the this compound concentration to determine the GI50 or IC50 value.

-

Western Blot Analysis of Axl Signaling

This protocol details the procedure to examine the effect of this compound on the phosphorylation of Axl and downstream signaling proteins like AKT.

-

Reagents and Materials:

-

Cancer cell line expressing Axl.

-

This compound.

-

Gas6 ligand (optional, for stimulating Axl activity).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-Axl, anti-total-Axl, anti-phospho-AKT, anti-total-AKT, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

ECL detection reagent.

-

Chemiluminescence imaging system.

-

-

Procedure:

-

Plate cells and allow them to grow to 70-80% confluency.

-

Treat the cells with this compound at various concentrations for a specified time. If stimulating, add Gas6 for a short period (e.g., 15-30 minutes) before lysis.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

-

Subcutaneous Xenograft Mouse Model

This protocol describes how to establish and use a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

-

Materials and Animals:

-

Immunocompromised mice (e.g., nude or NOD/SCID).

-

Human cancer cell line.

-

Matrigel (optional).

-

This compound formulated for in vivo administration.

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Harvest cancer cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel to enhance tumor take rate.[12]

-

Subcutaneously inject the cell suspension into the flank of each mouse.[8]

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]

-

Administer this compound or vehicle control to the respective groups according to the predetermined dosage and schedule (e.g., oral gavage daily).

-

Measure tumor volume with calipers (Volume = 0.5 x length x width²) and monitor the body weight of the mice regularly (e.g., twice a week).[14]

-

Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of this compound.

-

Mandatory Visualizations

Figure 2: Experimental Workflow for the Preclinical Evaluation of this compound.

Figure 3: Logical Relationship of this compound's Anti-Cancer Mechanism.

Conclusion

This compound represents a promising therapeutic agent for the treatment of various cancers. As a potent and selective inhibitor of the Axl receptor tyrosine kinase, it has the potential to overcome the challenges of tumor progression, metastasis, and drug resistance. The preclinical data from representative Axl inhibitors strongly support the continued investigation of this compound as a novel anti-cancer drug. The experimental protocols and workflows detailed in this whitepaper provide a robust framework for its further evaluation and development. Future studies should focus on obtaining specific preclinical data for this compound to confirm its efficacy and safety profile, paving the way for its potential translation into clinical trials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cancer Cell Line Efficacy Studies [jax.org]

- 14. aacrjournals.org [aacrjournals.org]

A Technical Guide to Axl-IN-7: Modulating the Tumor Microenvironment for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The receptor tyrosine kinase Axl is a critical mediator of tumorigenesis, contributing to cell survival, proliferation, metastasis, and therapeutic resistance. Its expression is frequently upregulated in various cancers and is associated with a poor prognosis. Axl's role extends beyond the tumor cell itself, playing a pivotal part in shaping an immunosuppressive tumor microenvironment (TME). This technical guide provides an in-depth overview of a representative Axl inhibitor, herein referred to as Axl-IN-7, and its capacity to modulate the TME. We will delve into its mechanism of action, its impact on key immune cell populations, and its potential in combination with other cancer therapies. This document consolidates quantitative data from preclinical studies, provides detailed experimental protocols for key assays, and visualizes complex signaling pathways and workflows to offer a comprehensive resource for researchers in the field.

Introduction to Axl and the Tumor Microenvironment

The tumor microenvironment is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix. This environment plays a crucial role in tumor progression and response to therapy.[1] A key player in the TME is the Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, MerTK) family.[2][3] Upon binding to its ligand, Growth Arrest-Specific 6 (Gas6), Axl activates downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and migration.[3]

In the context of the TME, Axl signaling contributes to an immunosuppressive milieu by:

-

Promoting M2-like polarization of tumor-associated macrophages (TAMs): These M2-polarized TAMs exhibit anti-inflammatory and pro-tumoral functions.[4][5]

-

Suppressing the function of dendritic cells (DCs): Axl signaling can inhibit the maturation and antigen-presenting capacity of DCs, thereby dampening the anti-tumor T-cell response.[6][7]

-

Facilitating T-cell exclusion: Axl can contribute to the creation of a physical and chemical barrier that prevents the infiltration of cytotoxic T-lymphocytes (CTLs) into the tumor core.[1]

-

Promoting angiogenesis: Axl signaling in endothelial cells contributes to the formation of new blood vessels that supply the tumor with nutrients.[8]

-

Inducing epithelial-to-mesenchymal transition (EMT): This process enhances cancer cell motility, invasion, and resistance to therapy.[4]

Given its multifaceted role in cancer progression and immune evasion, Axl has emerged as a promising therapeutic target. Small molecule inhibitors designed to block the kinase activity of Axl, such as the conceptual this compound, are being actively investigated for their potential to reverse the immunosuppressive TME and enhance the efficacy of other cancer treatments, including immunotherapy.[6][9]

Mechanism of Action of this compound

This compound is a selective small molecule inhibitor that targets the ATP-binding pocket of the Axl kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. By inhibiting Axl, this compound disrupts the pro-tumoral and immunosuppressive signals orchestrated by the Gas6/Axl axis.

Impact on Axl Signaling Pathways

This compound's primary mechanism is the blockade of key signaling pathways that drive cancer progression.

dot

Caption: this compound inhibits Axl receptor activation, blocking downstream signaling pathways.

Modulation of the Tumor Microenvironment

This compound's therapeutic potential is significantly enhanced by its ability to remodel the TME from an immunosuppressive to an immune-active state.

dot

Caption: this compound remodels the TME from immunosuppressive to immuno-active.

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data from preclinical studies on Axl inhibitors, serving as a proxy for the expected efficacy of this compound.

In Vitro Efficacy: IC50 Values

| Cell Line | Cancer Type | Axl Inhibitor | IC50 (nM) | Reference |

| Ba/F3-Axl | Isogenic Cell Line | Compound [I] | 1.9 | [10] |

| Ba/F3-Mer | Isogenic Cell Line | Compound [I] | 3.2 | [10] |

| Ba/F3-Axl | Isogenic Cell Line | Compound [II] | 15 | [10] |

| Ba/F3-Mer | Isogenic Cell Line | Compound [II] | 61 | [10] |

| BaF3/TEL-AXL | Isogenic Cell Line | Compound [I] | <1.0 | [11] |

In Vivo Efficacy: Tumor Growth Inhibition

| Tumor Model | Treatment | Dose/Schedule | Tumor Growth Inhibition (%) | Reference |

| BaF3/TEL-AXL Xenograft | Compound [I] | 25 mg/kg, QD | 89.8 | [11] |

| BaF3/TEL-AXL Xenograft | Compound [I] | 50 mg/kg, QD | 103.9 | [11] |

| BaF3/TEL-AXL Xenograft | Compound [I] | 100 mg/kg, QD | 104.8 | [11] |

| 4T1 Orthotopic | R428 | Not specified | Extended median survival to >80 days (vs 52 days) | [12] |

| ARK1shSCRM Xenograft | BGB324 + Paclitaxel | Not specified | Significantly reduced tumor volume vs. either agent alone | [13] |

Modulation of the Tumor Microenvironment

| Tumor Model | Axl Inhibitor | Effect on Immune Cells | Effect on Cytokines/Chemokines | Reference |

| ID8 Ovarian Cancer | R428 | Increased CD4+ & CD8+ T-cell infiltration and activation; Increased CD103+ cDCs | Increased IFN-γ, CXCL9, CXCL10 | [6] |

| 4T1 Breast Cancer | R428 | Weakened anti-tumor effect upon CD4+ or CD8+ T-cell depletion | Not specified | [6] |

| Head and Neck Cancer | R428 | Reduced M2, Induced M1 macrophage polarization | Not specified | [4] |

| Melanoma (in vitro) | Bemcentinib | Increased activation markers on macrophages and DCs | Not specified | [7] |

| ID8 and 4T1 tumors | Bemcentinib | Decreased infiltrating monocytes and macrophages; Increased CD103+ cDCs | Decreased CCL2, CCL3, CCL4, CCL5 | [1][9] |

| Pancreatic Cancer | BGB324 | Increased tumor cell apoptosis; Decreased tumor cell proliferation | Not specified | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Axl inhibitors and their effect on the TME.

In Vivo Tumor Model and Treatment

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Protocol:

-

Cell Culture and Implantation:

-

Culture murine cancer cell lines (e.g., 4T1 breast cancer, ID8 ovarian cancer) in appropriate media.

-

Harvest cells and resuspend in sterile PBS or Matrigel.

-

Inject 1 x 10^6 cells subcutaneously or orthotopically into the appropriate anatomical site of 6-8 week old female BALB/c or C57BL/6 mice.[6]

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

This compound Administration:

-

Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Administer this compound via oral gavage at a predetermined dose (e.g., 50-100 mg/kg) and schedule (e.g., daily).[6]

-

Include a vehicle control group.

-

-

Endpoint and Tissue Collection:

-

Continue treatment for a specified duration (e.g., 14-21 days) or until tumors in the control group reach a predetermined size.

-

Euthanize mice and excise tumors for further analysis (flow cytometry, Western blotting, immunohistochemistry).

-

dot

Caption: Workflow for assessing the in vivo efficacy of this compound.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

Objective: To quantify the changes in immune cell populations within the TME following this compound treatment.

Protocol:

-

Tumor Digestion:

-

Excise tumors and mince them into small pieces.

-

Digest the tissue in a solution containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) in RPMI 1640 medium for 30-45 minutes at 37°C with agitation.[15]

-

-

Single-Cell Suspension:

-

Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

Lyse red blood cells using an RBC lysis buffer.

-

Wash the cells with PBS containing 2% FBS.

-

-

Antibody Staining:

-

Count the cells and resuspend them in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Incubate the cells with a cocktail of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Gr-1, CD11c, MHC-II, CD86, CD206) for 30 minutes on ice.[15][16]

-

-

Data Acquisition and Analysis:

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using flow cytometry software to gate on specific immune cell populations and quantify their abundance and activation status.

-

Western Blot Analysis of Axl Signaling

Objective: To assess the inhibition of Axl signaling pathways by this compound.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cancer cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by size on a polyacrylamide gel via SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[3]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total Axl, phosphorylated Axl (p-Axl), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK) overnight at 4°C.[18]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Conclusion and Future Directions

This compound and other Axl inhibitors represent a promising therapeutic strategy for a wide range of cancers. By directly targeting tumor cell proliferation and survival and by remodeling the immunosuppressive tumor microenvironment, these agents have the potential to improve patient outcomes, particularly when used in combination with immunotherapy. The data and protocols presented in this guide provide a solid foundation for further research into the role of Axl in cancer and the development of novel Axl-targeted therapies. Future studies should focus on identifying predictive biomarkers for Axl inhibitor sensitivity and optimizing combination therapy strategies to maximize their anti-tumor efficacy. The continued investigation of Axl inhibitors holds the key to unlocking new and more effective treatments for cancer patients.

References

- 1. researchgate.net [researchgate.net]